Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is also known by other names such as “1-Boc-4-(2-aminoethyl)piperazine” and "tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” was achieved by refluxing “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” with hydrazine hydrate in absolute ethanol for 8 hours .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis . For example, the molecule of “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” include a molecular weight of 229.32 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
The structural flexibility of the piperazine ring in 1-Boc-4-(2-Aminoethyl)-4-hydroxypiperidine allows for diverse interactions with biological macromolecules. Researchers have explored its potential as a scaffold for drug development. Key applications include:
Safety and Hazards
The safety data sheet for a similar compound, “tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
The future directions for “Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate” and similar compounds could involve their use in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They could serve as useful building blocks/intermediates in the synthesis of several novel organic compounds with diverse biological activities .
Mechanism of Action
Target of Action
It’s known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biological pathways due to their wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its conformational flexibility and the polar nitrogen atoms, may play a role in its interaction with the environment .
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYNQSSAMMVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672112 | |
Record name | tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1179338-62-5 | |
Record name | tert-Butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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